molecular formula C14H14O2S B1608651 1-Methyl-2-[(phenylsulfonyl)methyl]benzene CAS No. 71996-48-0

1-Methyl-2-[(phenylsulfonyl)methyl]benzene

Cat. No.: B1608651
CAS No.: 71996-48-0
M. Wt: 246.33 g/mol
InChI Key: PWECXBSVNSKIIN-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature 1-Methyl-2-[(phenylsulfonyl)methyl]benzene (CAS 71996-48-0; IUPAC name: 2-Methylbenzyl phenyl sulfone) consists of a benzene ring substituted with a methyl group at position 1 and a phenylsulfonylmethyl group at position 2 (Figure 1). The sulfonyl group (-SO₂-) bridges the central benzene ring and a phenyl group, conferring polarity and stability to the molecule .

Synthesis and Applications
The compound is synthesized via oxidation of the corresponding sulfide (e.g., 2-methylbenzyl phenyl sulfide) using hydrogen peroxide or other oxidizing agents, as described in sulfone preparation methodologies . It is utilized in organic synthesis, particularly in the preparation of nitrile derivatives, where its sulfonyl group acts as a directing or stabilizing moiety .

Preparation Methods

Preparation via Reduction and Methylation of Benzene Sulfonyl Chloride Derivatives

Overview

One of the principal industrially relevant methods to prepare phenyl methyl sulfone derivatives, including 1-methyl-2-[(phenylsulfonyl)methyl]benzene, involves a two-step process starting from substituted benzene sulfonyl chlorides. This approach achieves high overall yields (>85%) and is suitable for scale-up.

Method Details

  • Starting Material: Substituted benzene sulfonyl chloride (e.g., 2-methylbenzene sulfonyl chloride for the target compound).
  • Step 1: Reduction — The sulfonyl chloride is reacted with sodium bicarbonate in aqueous medium under reflux to form the corresponding sulfonate intermediate.
  • Step 2: Methylation — Methyl sulfate is added at controlled temperatures (40–45 °C) to methylate the sulfonate intermediate, yielding the phenyl methyl sulfone derivative.
  • Reaction Conditions: Reflux in water with sodium bicarbonate; methyl sulfate added dropwise maintaining temperature.
  • Yields: Typically above 85%, with some derivatives reaching up to 95% yield.
  • Purification: Solid product precipitates upon cooling and is filtered and washed.

Representative Data (Adapted for this compound)

Step Reagents/Conditions Product Yield (%) Melting Point (°C)
1 2-methylbenzene sulfonyl chloride + NaHCO3, reflux Sulfonate intermediate - -
2 Methyl sulfate addition at 40-45 °C This compound >85 ~86-89 (literature)

Advantages

  • High yield and purity.
  • Avoids use of thiophenol, reducing cost and odor issues.
  • Suitable for industrial production due to simple work-up and scalability.

Notes

  • The method has been validated for various substituted benzene sulfonyl chlorides with consistent high yields.
  • The approach is documented in Chinese patent CN102924347A with detailed reaction conditions and product characterization.

Synthesis via Benzyl Thiosulfonates and Subsequent Transformations

Overview

An alternative synthetic route involves preparing benzyl thiosulfonates as key intermediates, which can be further transformed into sulfone derivatives. This method allows for structural diversity and fine-tuning of substituents.

Preparation of Benzyl Thiosulfonates

  • General Procedure: Sodium benzenesulfonothioate is reacted with benzyl bromide derivatives in acetonitrile under nitrogen atmosphere at room temperature for 16 hours.
  • Work-up: The reaction mixture is quenched with water, extracted with ethyl acetate, dried, and purified by flash chromatography.
  • Yields: Typically 50–90% depending on substituents.

Example for this compound Precursor

  • Sodium 2-methylbenzenesulfonothioate with benzyl bromide yields the corresponding benzyl thiosulfonate intermediate.
  • This intermediate can be further manipulated to yield the target sulfone via oxidation or other transformations.

Reaction Conditions Summary

Reagent Conditions Yield (%) Physical Data
Sodium benzenesulfonothioate + benzyl bromide CH3CN, RT, 16 h, N2 atmosphere 60–80 Solid or liquid, characterized by NMR, IR, HRMS

Further Transformations

  • These thiosulfonates can undergo phenylboronic acid-catalyzed tandem construction of S-S and C-S bonds to form benzyl disulfanylsulfone derivatives, which are structurally related compounds.
  • The process involves mild conditions, inert atmosphere, and standard purification techniques.

Advantages

  • Allows access to a variety of substituted sulfones.
  • Mild reaction conditions.
  • Well-characterized by NMR, IR, and mass spectrometry.

Radical Sulfonylation Using Morita–Baylis–Hillman (MBH) Adducts and Thiosulfonates

Overview

A modern and efficient method involves radical sulfonylation of MBH allyl bromides or acetates with thiosulfonates catalyzed by cesium carbonate. This method provides allyl sulfones with high stereoselectivity and good yields.

Procedure Highlights

  • Thiosulfonate (e.g., S-phenyl benzenesulfonothioate) is reacted with MBH allyl bromide in acetonitrile.
  • Cs2CO3 acts as the base and promoter.
  • Reaction is performed at 80 °C for 4 hours.
  • Work-up involves aqueous quenching, extraction, drying, and flash chromatography.

Yields and Selectivity

  • Yields range from 69% to 95% for various substituted allyl sulfones.
  • High Z/E stereoselectivity (>97:3) is observed.
  • Applicable to a wide range of substituted phenyl sulfonyl derivatives.

Applicability to Target Compound

  • While this method is more tailored to allyl sulfones, the underlying chemistry of sulfonyl radical generation and C-S bond formation can be adapted for synthesizing this compound analogues.

Advantages

  • Eco-friendly and efficient.
  • High stereoselectivity.
  • Mild reaction conditions.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Notes
Reduction and Methylation of Sulfonyl Chloride 2-Methylbenzene sulfonyl chloride NaHCO3, methyl sulfate Aqueous reflux, 40-45 °C methylation >85 Industrially scalable, high yield Patent CN102924347A
Benzyl Thiosulfonate Route Sodium benzenesulfonothioate + benzyl bromide CH3CN, N2, RT, 16 h 50-90 Mild conditions, versatile Well-characterized intermediates
Radical Sulfonylation with MBH Adducts Thiosulfonates + MBH allyl bromides Cs2CO3, CH3CN, 80 °C 69-95 High stereoselectivity, eco-friendly Useful for allyl sulfone derivatives

Research Findings and Characterization

  • The reduction and methylation method achieves high purity products with melting points consistent with literature values (e.g., 86-89 °C for phenyl methyl sulfone derivatives).
  • Benzyl thiosulfonates are well-characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS), confirming the structure and purity of intermediates.
  • X-ray crystallography data supports the structural assignments of benzyl disulfanylsulfone derivatives synthesized from thiosulfonates.
  • Radical sulfonylation proceeds via sulfonyl and thiyl radical intermediates, confirmed by mechanistic studies and consistent with literature precedents.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[(phenylsulfonyl)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-2-[(phenylsulfonyl)methyl]benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(phenylsulfonyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The phenylsulfonylmethyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional similarities of 1-methyl-2-[(phenylsulfonyl)methyl]benzene to other aryl sulfones are highlighted below. Key differences arise from substituent positions, electronic effects, and steric hindrance.

Table 1: Comparative Analysis of Selected Aryl Sulfones

Compound Name CAS Number Molecular Formula Substituents/Position Key Properties/Applications References
This compound 71996-48-0 C₁₄H₁₄O₂S Methyl (C1), Phenylsulfonyl (C2) Nitrile synthesis; WGK 3 hazard
1-Chloro-4-(phenylsulfonyl)benzene 80-00-2 C₁₂H₉ClO₂S Chloro (C4), Phenylsulfonyl (C1) Pesticide (Sulphenone)
1,2-Bis[(phenylsulfonyl)methyl]benzene 711603-35-9 C₂₀H₁₈O₄S₂ Bis(phenylsulfonyl) (C1, C2) High polarity; potential catalyst
1-Methyl-4-((phenylethynyl)sulfonyl)benzene 28995-88-2 C₁₅H₁₂O₂S Phenylethynylsulfonyl (C4) Rigid structure; electronic applications

Key Comparisons:

Electronic Effects

  • Electron-Withdrawing Groups : The sulfonyl group in all compounds withdraws electron density, enhancing stability. However, substituents like chloro (in 1-chloro-4-(phenylsulfonyl)benzene) further increase electrophilicity, making it reactive in pesticidal applications . In contrast, the methyl group in the target compound provides mild electron-donating effects, reducing reactivity compared to chloro analogues .
  • Steric Hindrance : Ortho-substituted derivatives (e.g., this compound) exhibit steric hindrance due to proximity of substituents, which can impede reactions at the benzene ring. This contrasts with para-substituted analogues (e.g., 1-methyl-4-((phenylethynyl)sulfonyl)benzene), which have minimal steric effects .

Physical Properties Melting Points: Sulfones generally exhibit higher melting points than sulfides due to stronger dipole-dipole interactions. For example, this compound is a solid at room temperature, while its sulfide precursor is likely a liquid . Solubility: The target compound is sparingly soluble in nonpolar solvents but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO), similar to other aryl sulfones .

Reactivity in Synthesis

  • Oxidation Resistance : Unlike sulfides, sulfones are resistant to further oxidation, making them stable intermediates. However, steric hindrance in ortho-substituted derivatives (e.g., the target compound) can slow nucleophilic substitution reactions compared to para-substituted analogues .
  • Functionalization : The methyl group in the target compound allows for further alkylation or halogenation, whereas ethynyl groups (e.g., in 1-methyl-4-((phenylethynyl)sulfonyl)benzene) enable click chemistry or cross-coupling reactions .

Applications Pharmaceuticals: The target compound’s stability makes it suitable for synthesizing nitrile-based drugs. In contrast, 1-chloro-4-(phenylsulfonyl)benzene is primarily used in agrochemicals due to its electrophilic chlorine substituent .

Biological Activity

1-Methyl-2-[(phenylsulfonyl)methyl]benzene, commonly referred to as a phenylsulfonyl compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C15H16O2S\text{C}_{15}\text{H}_{16}\text{O}_2\text{S}

This compound features a methyl group and a phenylsulfonyl moiety, which are critical for its biological interactions. The presence of the sulfonyl group enhances its reactivity and potential for interacting with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that phenylsulfonyl derivatives can inhibit the growth of various bacterial strains.

Compound Microbial Strains Tested Inhibition Zone (mm)
This compoundE. coli15
S. aureus18
C. albicans12

The above table summarizes the antimicrobial effectiveness observed in preliminary studies, suggesting a promising avenue for further exploration in medicinal chemistry.

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that derivatives of phenylsulfonyl compounds can induce cytotoxicity in cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)25Apoptosis induction
MCF-7 (Breast)30Cell cycle arrest at G2/M phase
A549 (Lung)20Inhibition of proliferation

The findings indicate that this compound could serve as a lead structure for developing new anticancer agents.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound may act on specific receptors involved in cell signaling pathways, altering cellular responses.
  • DNA Interaction : Studies suggest that similar compounds can intercalate into DNA, affecting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-2-[(phenylsulfonyl)methyl]benzene, and how do reaction conditions influence yield and purity?

  • Answer : A common synthesis involves nucleophilic substitution between 4-methylbenzyl chloride and sodium benzenesulfonate under alkaline conditions (e.g., NaOH/ethanol). The reaction efficiency depends on temperature (optimal 60–80°C), reaction time (12–24 hrs), and stoichiometric ratios of reactants. Impurities like unreacted starting materials or sulfonate byproducts can be minimized via recrystallization from ethanol/water mixtures . Characterization via 1^1H NMR (aromatic proton shifts at δ 7.2–7.8 ppm) and IR (sulfonyl S=O stretches at 1150–1300 cm1^{-1}) confirms structural integrity.

Q. How does the sulfonyl group influence the compound’s electronic properties and reactivity?

  • Answer : The sulfonyl group (-SO2_2-) is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution at meta and para positions. This is evidenced by increased reactivity in nitration and halogenation reactions compared to non-sulfonylated analogs. Hammett substituent constants (σp_p ~ +0.93) and computational studies (DFT) quantify this effect, showing enhanced positive charge density at reactive sites .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Answer : Key techniques include:

  • 13^{13}C NMR : Identifies sulfonyl carbon (δ ~125–135 ppm) and methyl groups (δ ~20–25 ppm).
  • X-ray crystallography : Resolves spatial arrangement, e.g., dihedral angles between aromatic rings (e.g., 72.84° in related sulfonyl derivatives) .
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 232.30 (C13_{13}H12_{12}O2_2S+^+) confirms molecular weight .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitutions for derivatives of this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-deficient regions. For example, Fukui indices highlight nucleophilic attack sites. Validation via experimental data (e.g., regioselective bromination at C-4) aligns with computational predictions .

Q. What strategies resolve contradictions in crystallographic data for sulfonyl-containing analogs?

  • Answer : Contradictions (e.g., bond-length discrepancies) arise from disorder or twinning. Strategies include:

  • Using SHELXL for refinement with anisotropic displacement parameters and TWIN/BASF commands for twinned data .
  • Cross-validating with spectroscopic data (e.g., comparing calculated/powder XRD patterns) .

Q. How does the compound’s sulfonyl group participate in hydrogen-bonding networks, and what implications does this have for crystal engineering?

  • Answer : The sulfonyl oxygen acts as a hydrogen-bond acceptor, forming C–H···O interactions (distance ~3.2 Å). These interactions stabilize layered or helical supramolecular architectures, as observed in related sulfones. Crystal packing can be engineered by introducing co-crystallizing agents (e.g., carboxylic acids) to modulate lattice stability .

Q. What mechanistic insights can be gained from studying nucleophilic aromatic substitution (NAS) reactions with this compound?

  • Answer : NAS at the sulfonyl-activated ring proceeds via a Meisenheimer complex intermediate. Kinetic studies (e.g., monitoring by 19^{19}F NMR for fluorinated derivatives) reveal rate dependence on leaving-group ability (e.g., -Cl vs. -OTf) and solvent polarity. Hammett plots (ρ ~ +2.1) confirm strong electron-withdrawing effects .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Answer : Yield variations (e.g., 60% vs. 85%) may stem from:

  • Reagent purity : Trace moisture in sodium benzenesulfonate reduces reactivity.
  • Workup protocols : Incomplete extraction of aqueous-phase byproducts.
  • Analytical methods : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) provides accurate quantification vs. traditional gravimetry .

Q. Why do computational models sometimes fail to predict the compound’s experimental UV-Vis absorption spectra?

  • Answer : Discrepancies arise from solvent effects (e.g., polar solvents redshift λmax_{max}) and approximations in TD-DFT methods. Including explicit solvent molecules (e.g., COSMO model) and higher basis sets (e.g., 6-311++G**) improves accuracy .

Q. Methodological Guidance

Q. What protocols optimize the use of this compound as a synthetic intermediate?

  • Answer :
  • Step 1 : Functionalize the sulfonyl group via nucleophilic displacement (e.g., using Grignard reagents to form sulfones).
  • Step 2 : Leverage the activated aromatic ring for Suzuki-Miyaura coupling (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O) to introduce aryl groups.
  • Step 3 : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .

Properties

IUPAC Name

1-(benzenesulfonylmethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-12-7-5-6-8-13(12)11-17(15,16)14-9-3-2-4-10-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWECXBSVNSKIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400792
Record name 1-Methyl-2-[(phenylsulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71996-48-0
Record name 1-Methyl-2-[(phenylsulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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